Pentafluorophenyltriethoxysilane
CAS No.: 20083-34-5
Cat. No.: VC3717207
Molecular Formula: C12H15F5O3Si
Molecular Weight: 330.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20083-34-5 |
---|---|
Molecular Formula | C12H15F5O3Si |
Molecular Weight | 330.32 g/mol |
IUPAC Name | triethoxy-(2,3,4,5,6-pentafluorophenyl)silane |
Standard InChI | InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 |
Standard InChI Key | QALDFNLNVLQDSP-UHFFFAOYSA-N |
SMILES | CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC |
Canonical SMILES | CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC |
Introduction
Physical and Chemical Properties
Pentafluorophenyltriethoxysilane exists as a liquid at standard conditions, making it amenable to handling in various laboratory and industrial processes . Its physical state influences its applications and storage requirements, particularly given its reactivity with environmental moisture. The compound possesses specific optical properties, with a refractive index of 1.418 , which can be relevant for certain optical material applications.
Table 1: Physical and Chemical Properties of Pentafluorophenyltriethoxysilane
Property | Value | Reference |
---|---|---|
Physical State | Liquid | |
Molecular Weight | 330.32 g/mol | |
Chemical Formula | C12H15F5O3Si | |
Refractive Index | 1.418 | |
CAS Number | 20083-34-5 |
From a chemical perspective, the compound features a pentafluorophenyl group directly bonded to silicon. This structural arrangement creates interesting electronic effects due to the electron-withdrawing nature of the fluorine atoms. The five fluorine atoms on the phenyl ring create a strong electronic pull that affects the electron density distribution across the molecule, particularly at the carbon-silicon bond. This electronic characteristic influences both the reactivity of the compound and the properties of materials derived from it.
The presence of three ethoxy groups (-OC2H5) attached to the silicon atom contributes significantly to the compound's reactivity profile. These groups are susceptible to hydrolysis, making the compound reactive with water and atmospheric moisture . This reactivity forms the basis for many of the compound's applications in materials synthesis, particularly in the formation of siloxane polymers.
Synthesis Methods
The primary reported method for synthesizing pentafluorophenyltriethoxysilane involves Grignard synthesis, a fundamental reaction in organometallic chemistry. This synthetic route utilizes pentafluorobromobenzene and tetraethoxysilane as key starting materials . The process begins with the formation of a pentafluorophenyl Grignard reagent, which subsequently reacts with tetraethoxysilane to form the desired product.
The reaction sequence can be summarized as follows:
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Formation of the Grignard reagent from pentafluorobromobenzene and magnesium in an ethereal solvent
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Reaction of the Grignard reagent with tetraethoxysilane
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Purification steps to isolate the pentafluorophenyltriethoxysilane product
This synthetic methodology is significant because it establishes a reliable route to creating the carbon-silicon bond between the pentafluorophenyl group and the silicon atom while maintaining the three ethoxy groups intact. The Grignard synthesis approach has proven effective for producing this compound with sufficient purity for its subsequent applications in polymer synthesis and other research uses.
Reactivity and Stability
A defining reactivity characteristic of pentafluorophenyltriethoxysilane is its reaction with water and moisture in air, which leads to the liberation of ethanol . This hydrolysis reaction involves the replacement of ethoxy groups with hydroxyl groups, which can subsequently undergo condensation reactions to form siloxane bonds (Si-O-Si). This reactivity forms the fundamental basis for the compound's use in various polymerization processes, particularly in the synthesis of silsesquioxanes and other siloxane-based materials.
The compound should be kept away from specific conditions to maintain its stability and integrity. These conditions include heat sources, open flames, and sparks, all of which could potentially trigger decomposition or unwanted reactions . Additionally, pentafluorophenyltriethoxysilane is incompatible with moisture and water due to its hydrolytic reactivity .
When subjected to decomposition conditions, pentafluorophenyltriethoxysilane can generate several hazardous products. These include ethanol (from the hydrolysis of ethoxy groups), fluorinated hydrocarbons (potentially from the breakdown of the pentafluorophenyl group), and organic acid vapors . Understanding these decomposition products is important for safe handling and risk assessment in laboratory and industrial settings.
The carbon-silicon bond in pentafluorophenyltriethoxysilane exhibits interesting properties due to the electronic effects of the pentafluorophenyl group. Research suggests that the strong inductive effect of the pentafluorophenyl groups enhances the polarization of the carbon-silicon bond, which affects the stability of the compound and its derivatives, particularly their ultraviolet and thermal stability . This electronic characteristic has implications for the performance of materials derived from this compound, especially in demanding environmental conditions.
Research Findings
Scientific investigations into pentafluorophenyltriethoxysilane have primarily focused on its use in the synthesis of fluorinated polysiloxanes with specialized properties. A notable research direction has involved the development of polymeric materials stable to the space radiation environment, where pentafluorophenyltriethoxysilane serves as a key precursor . This research represents efforts to address the challenges of material stability in the harsh conditions of space.
Through hydrolytic polymerization of pentafluorophenyltriethoxysilane, researchers have synthesized polypentafluorophenylsilsesquioxane, a three-dimensional siloxane network with pendant pentafluorophenyl groups . This polymer, along with polydi(pentafluorophenyl)siloxane synthesized from a related precursor, has been subjected to testing in space-environment-simulation facilities to evaluate performance under conditions mimicking those encountered in space.
The research findings indicate that perfluoroaromatic polysiloxanes derived from pentafluorophenyltriethoxysilane exhibit excellent resistance to low-energy proton irradiation, which is significant for materials exposed to solar wind in space environments . This resistance suggests potential applications in spacecraft components and other space-exposed materials where radiation stability is crucial.
A mechanistic insight from the research suggests that the enhanced polarization of the carbon-silicon bond, resulting from the strong inductive effect of the pentafluorophenyl groups, is responsible for the relatively low ultraviolet and thermal stability of the perfluoroaromatic polysiloxanes . This understanding of structure-property relationships provides valuable guidance for future material design efforts, potentially informing strategies to overcome the ultraviolet stability limitations while maintaining proton radiation resistance.
The specialized nature of this research underscores the niche applications of pentafluorophenyltriethoxysilane. Rather than serving as a high-volume industrial chemical, it functions as a specialized building block for materials with highly specific performance requirements, particularly in challenging environments such as space.
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